(R)-3-(4-Fluoro-2-methylphenyl)piperazin-2-one

Chiral Intermediate Stereochemistry Vestipitant Synthesis

This (R)-enantiomer (CAS 1153574-57-2) is the essential chiral building block for Vestipitant (GW597599), a selective NK1 receptor antagonist. Its (R)-stereochemistry is indispensable for the downstream (2S) configuration required for high-affinity NK1 binding (pKi=9.4). Substitution with the racemate (CAS 334477-68-8) or (S)-enantiomer (CAS 334477-18-8) is not feasible and will compromise pharmacological activity. Ideal for medicinal chemistry programs targeting NK1-mediated CNS disorders, emesis, and insomnia research. Ensure stereochemical integrity—order the correct enantiomer.

Molecular Formula C11H13FN2O
Molecular Weight 208.23 g/mol
CAS No. 1153574-57-2
Cat. No. B1387551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-(4-Fluoro-2-methylphenyl)piperazin-2-one
CAS1153574-57-2
Molecular FormulaC11H13FN2O
Molecular Weight208.23 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)F)C2C(=O)NCCN2
InChIInChI=1S/C11H13FN2O/c1-7-6-8(12)2-3-9(7)10-11(15)14-5-4-13-10/h2-3,6,10,13H,4-5H2,1H3,(H,14,15)/t10-/m1/s1
InChIKeyDFUGUOHNKOIDMN-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-3-(4-Fluoro-2-methylphenyl)piperazin-2-one (CAS 1153574-57-2): Key Intermediate for Vestipitant Synthesis


(R)-3-(4-Fluoro-2-methylphenyl)piperazin-2-one (CAS 1153574-57-2) is a chiral piperazinone derivative with a molecular formula of C11H13FN2O and a molecular weight of 208.23 g/mol . This compound serves as a crucial chiral intermediate in the synthesis of Vestipitant (GW597599), a potent and selective neurokinin-1 (NK1) receptor antagonist developed by GlaxoSmithKline [1]. The compound's (R)-stereochemistry is essential for the downstream synthesis of the active pharmaceutical ingredient, distinguishing it from its racemic mixture (CAS 334477-68-8) and the (S)-enantiomer (CAS 334477-18-8) [2].

Why Generic (R)-3-(4-Fluoro-2-methylphenyl)piperazin-2-one Substitution Is Not Advisable for Vestipitant Synthesis


The substitution of (R)-3-(4-Fluoro-2-methylphenyl)piperazin-2-one (CAS 1153574-57-2) with its racemic mixture (CAS 334477-68-8) or the (S)-enantiomer (CAS 334477-18-8) is not feasible for the synthesis of Vestipitant due to the strict stereochemical requirements of the final drug candidate. Vestipitant, which incorporates a (2S) configuration derived from the piperazine ring, demonstrates high affinity for the human NK1 receptor (pKi = 9.4) [1]. The use of the incorrect enantiomer or a racemic mixture would lead to a different stereochemical outcome, potentially resulting in a compound with significantly altered or diminished biological activity [2]. This is particularly critical as the pharmacological profile of Vestipitant is dependent on the precise spatial arrangement of its substituents for optimal receptor interaction [3].

Quantitative Evidence for (R)-3-(4-Fluoro-2-methylphenyl)piperazin-2-one (CAS 1153574-57-2) in Vestipitant Development


Enantiomeric Purity and Stereochemical Fidelity: (R)- vs. Racemic (R)-3-(4-Fluoro-2-methylphenyl)piperazin-2-one

The (R)-enantiomer (CAS 1153574-57-2) is the required chiral building block for Vestipitant synthesis. Substituting with the racemic mixture (CAS 334477-68-8) introduces the (S)-enantiomer, which would compromise the stereochemical integrity of the final drug substance. The commercial specification for the (R)-enantiomer is a minimum purity of 95%, ensuring high enantiomeric excess for reliable downstream synthesis .

Chiral Intermediate Stereochemistry Vestipitant Synthesis

Clinical Efficacy of Vestipitant in Primary Insomnia: A Phase 2 Trial

Vestipitant (15 mg/day), synthesized from (R)-3-(4-Fluoro-2-methylphenyl)piperazin-2-one, demonstrated significant improvements in sleep maintenance in a 28-day, randomized, double-blind, placebo-controlled Phase 2 trial in 161 patients with primary insomnia. Wake after sleep onset (WASO) was improved by a factor of 0.76 (95% CI: 0.65-0.90, P=0.001) on nights 1/2 and 0.79 (95% CI: 0.65-0.96, P=0.02) on nights 27/28, compared to placebo [1].

NK1 Antagonist Insomnia Clinical Trial

NK1 Receptor Affinity: Vestipitant vs. Casopitant

Vestipitant, the final drug product synthesized from (R)-3-(4-Fluoro-2-methylphenyl)piperazin-2-one, exhibits high affinity for the human NK1 receptor (pKi = 9.4). This is comparable to casopitant (pKi = 10.2), another NK1 antagonist [1]. While casopitant has a slightly higher affinity, Vestipitant demonstrated significant clinical efficacy in reducing wake after sleep onset (WASO) in insomnia patients, highlighting its therapeutic potential [2].

NK1 Antagonist Receptor Binding Pharmacology

Key Research and Industrial Applications for (R)-3-(4-Fluoro-2-methylphenyl)piperazin-2-one (CAS 1153574-57-2)


Synthesis of Vestipitant for NK1 Receptor Antagonist Research

This compound is the essential chiral intermediate for the laboratory-scale synthesis of Vestipitant, a potent and selective NK1 receptor antagonist. Its use is critical in studies investigating the role of NK1 receptors in CNS disorders, emesis, and insomnia [1].

Pharmacological Studies of NK1 Receptor Antagonists in Sleep Disorders

Researchers studying the efficacy of NK1 antagonists in primary insomnia can utilize (R)-3-(4-Fluoro-2-methylphenyl)piperazin-2-one to synthesize Vestipitant for in vivo studies. Clinical evidence shows Vestipitant improves sleep maintenance, making it a valuable tool for exploring NK1-mediated mechanisms in sleep regulation [2].

Development of Chiral Piperazine-Based Drug Candidates

As a chiral building block, this compound is valuable in medicinal chemistry for the synthesis of novel piperazine-containing drug candidates. Its well-defined stereochemistry allows for the creation of enantiomerically pure compounds, which is crucial for developing selective and potent pharmaceuticals [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-3-(4-Fluoro-2-methylphenyl)piperazin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.